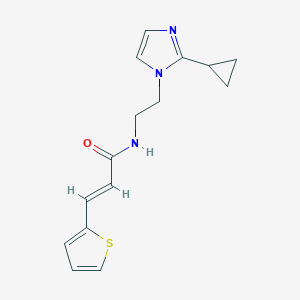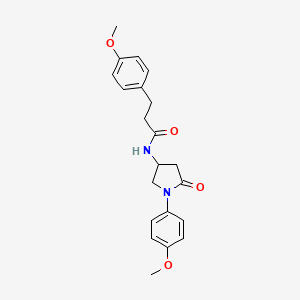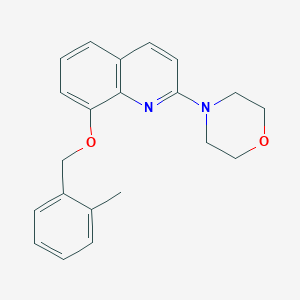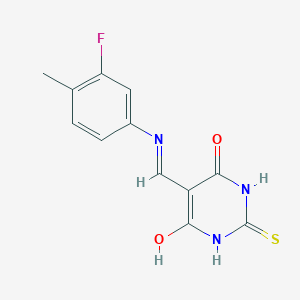
2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide, also known as QPTC, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, which has been shown to have a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation as Serotonin Type-3 Receptor Antagonists
Research has identified quinoxalin-2-carboxamides as potent serotonin type-3 (5-HT3) receptor antagonists, highlighting their synthesis and pharmacological evaluation. These compounds, designed based on pharmacophoric requirements, show promising activity in models relevant to conditions such as nausea and anxiety, indicating their therapeutic potential (Mahesh et al., 2011).
Antimicrobial Activity of Quinoline Derivatives
Studies have explored the antimicrobial activity of quinoline derivatives containing an azole nucleus. These compounds exhibit good to moderate activity against various microorganisms, which could make them valuable in developing new antimicrobial agents (Özyanik et al., 2012).
Potential Antitumor Agents
A series of phenylquinoline-8-carboxamides have been synthesized and evaluated for their in vivo antitumor activity. This research suggests that certain structural modifications can lead to compounds with solid tumor activity, offering insights into designing minimal DNA-intercalating antitumor agents with reduced DNA association constants (Atwell et al., 1989).
Synthesis and Biophysical Studies of Novel Compounds
The synthesis and biophysical studies of novel triazole-based compounds integrated with quinoline and coumarin have been explored for their interactions with proteins like bovine serum albumin and human serum albumin. Such interactions are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of these compounds (Paul et al., 2019).
Synthesis of Novel Antimicrobial Agents
New series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents, showcasing the diverse applications of quinoline derivatives in addressing bacterial and fungal infections (Holla et al., 2006).
Eigenschaften
IUPAC Name |
2-phenyl-N-(2-quinolin-8-yloxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(17-14-23-25(24-17)16-8-2-1-3-9-16)22-12-13-27-18-10-4-6-15-7-5-11-21-19(15)18/h1-11,14H,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXRUSYFJOKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)




![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)
![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)



![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)